molecular formula C17H23NO6 B7772782 Diethyl {[(ethoxycarbonyl)amino](phenyl)methyl}propanedioate

Diethyl {[(ethoxycarbonyl)amino](phenyl)methyl}propanedioate

Cat. No.: B7772782
M. Wt: 337.4 g/mol
InChI Key: UNLPDTCAFWCZER-UHFFFAOYSA-N
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Description

Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate is an organic compound that features a complex structure with multiple functional groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate typically involves the condensation of diethyl propanedioate with ethyl chloroformate and aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with ethyl chloroformate to form the intermediate, which subsequently reacts with aniline to yield the final product .

Industrial Production Methods

On an industrial scale, the production of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity of the product, and the process may involve additional purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for treating various diseases.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

diethyl 2-[(ethoxycarbonylamino)-phenylmethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-4-22-15(19)13(16(20)23-5-2)14(18-17(21)24-6-3)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLPDTCAFWCZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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